2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-10-11-20-24-22-14-26(20)25-19/h3-11,13-14H,2,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRODCSJNWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with 3-(bromomethyl)benzoic acid to yield the corresponding hydrazone. Cyclization of the hydrazone with triethyl orthoformate and ammonium acetate leads to the formation of the triazolopyridazine ring. Finally, the acetamide group is introduced through an amidation reaction with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: 4-ethoxyaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The triazolopyridazine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Triazolopyridazine Derivatives
Key Observations :
- The target compound lacks substituents on the triazolopyridazine ring, unlike C1632 (3-methyl) or 891117-12-7 (3-methyl).
- The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to C1632’s N-methyl or the fluorophenyl group in ’s analog.
- The sulfanyl group in ’s compound may improve metabolic stability but reduce blood-brain barrier penetration compared to acetamide-linked derivatives .
Key Findings :
- C1632 is the most studied analog, demonstrating potent Lin28 inhibition, Let-7 reactivation, and antitumor efficacy . Its 3-methyl group on the triazolopyridazine ring is critical for binding specificity.
- The target compound ’s 4-ethoxyphenyl group may enhance membrane permeability but could reduce solubility compared to C1632’s N-methyl substituent.
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Triazolopyridazine Core : Essential for Lin28 binding. Methyl substitution (C1632) improves affinity compared to unsubstituted analogs .
- Acetamide Linker : Maintains conformational flexibility for target engagement. N-methylation (C1632) may enhance metabolic stability .
- 4-Fluoro (): Enhances electronegativity, possibly stabilizing protein-ligand interactions .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic derivative that belongs to the class of triazolopyridazine compounds. These compounds have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.33 g/mol. The structure features a triazolopyridazine moiety linked to an ethoxyphenyl group through an acetamide functional group.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide exhibit significant antimicrobial properties. For instance, triazolopyridazine derivatives have shown activity against various Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus ranged from 20 to 40 µM.
- Compounds demonstrated varying degrees of activity against Escherichia coli, with some exhibiting MIC values around 40–70 µM .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic effects, particularly against Cryptosporidium species. Triazolopyridazine derivatives have been identified as promising candidates due to their ability to inhibit parasite growth in vitro:
- The lead compound MMV665917 (related to the triazolopyridazine class) demonstrated an EC50 of 0.17 µM against Cryptosporidium parvum, indicating potent activity .
- The structure-activity relationship studies suggest that modifications in the linker and substituent groups significantly affect the biological activity and potency against parasites .
Structure-Activity Relationship (SAR)
The SAR analysis of triazolopyridazine compounds indicates that specific structural features are crucial for enhancing biological activity:
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A series of triazolopyridazine derivatives were tested against multidrug-resistant bacterial strains. Results indicated that certain modifications led to enhanced efficacy compared to traditional antibiotics .
- Evaluation Against Cryptosporidiosis : Research demonstrated that triazolopyridazine derivatives rapidly eliminated C. parvum in vitro, outperforming standard treatments like nitazoxanide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
